1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid
CAS No.:
Cat. No.: VC17701351
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O2 |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c1-6-7-2-3-8(9(12)13)11(7)5-4-10-6/h2-3,6,10H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | QZUGBCYLQKPXFB-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2=CC=C(N2CCN1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s core consists of a pyrrole ring fused to a partially saturated pyrazine ring. The carboxylic acid at position 6 enhances reactivity for conjugation reactions, while the methyl group at position 1 influences stereoelectronic properties. Key spectral data include:
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¹H NMR: Aromatic proton at δ 6.17 ppm, confirming regioselectivity at position 6.
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IR: Stretching vibrations at ~1700 cm⁻¹ for the carboxylic acid group.
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Mass Spectrometry: ESI-MS molecular ion peak at m/z 180.20 .
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.20 g/mol |
| logP (Partition Coefficient) | 1.1 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
The carboxylic acid group confers moderate polarity, balancing solubility in aqueous and organic solvents .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves three sequential steps :
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Cross-Coupling: Pyrrole derivatives react with acyl(bromo)acetylenes on solid alumina to form 2-(acylethynyl)pyrroles.
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Propargylamine Addition: The acetylenes undergo nucleophilic addition with propargylamine, yielding N-propargylenaminones.
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Intramolecular Cyclization: Cs₂CO₃ in DMSO catalyzes cyclization to form the pyrrolo-pyrazine core.
Optimized Reaction Conditions
| Step | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cross-Coupling | Alumina | Neat | 25°C | 75% |
| Cyclization | Cs₂CO₃ | DMSO | 80°C | 67% |
Palladium-Catalyzed Routes
Recent advances employ palladium trifluoroacetate to couple pyrrole-2-carbonitriles with aryl boronic acids, enabling diversification of the pyrazine ring . This method achieves yields up to 85% with broad substrate scope.
Industrial Production
Scalable processes use continuous flow reactors and automated platforms to enhance efficiency. For example, decarboxylation under Cu/quinoline at 180°C yields 73% of the de-functionalized heterocycle, a precursor for further derivatization.
Biological Activities and Mechanisms
Antimicrobial Properties
The compound exhibits bacteriostatic activity against Gram-positive pathogens:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Enterococcus faecalis | 128 |
Mechanistically, it disrupts cell wall biosynthesis by inhibiting penicillin-binding proteins.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
The compound induces apoptosis via caspase-3 activation and PARP inhibition, sensitizing cancer cells to DNA-damaging agents .
Enzyme Modulation
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Kinase Inhibition: Suppresses ERK1/2 phosphorylation at 10 µM, disrupting MAPK signaling.
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CYP450 Interactions: Oxidative degradation in liver microsomes (t₁/₂ = 2.3 hrs) limits bioavailability.
Comparative Analysis with Analogues
Substituent Effects on Bioactivity
| Derivative | Substituent | logP | MIC (µg/mL) | IC₅₀ (µM) |
|---|---|---|---|---|
| Carboxylic Acid (Target) | -COOH at C6 | 1.1 | 64 | 15 |
| Methyl Ester | -COOCH₃ at C6 | 2.8 | 128 | 25 |
| Amide | -CONH₂ at C6 | 0.9 | 32 | 10 |
The carboxylic acid’s polarity enhances solubility but reduces membrane permeability compared to esters.
Structural Isomers
Pyrazine ring saturation impacts receptor binding:
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1,2,3,4-Tetrahydro: Higher affinity for adenosine A₁ receptors (Kᵢ = 50 nM).
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Fully Aromatic: Preferentially inhibits c-Met kinase (IC₅₀ = 5 nM).
Applications in Drug Discovery
Lead Optimization
The carboxylic acid group facilitates rapid derivatization:
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Amide Formation: EDC/HOBt-mediated coupling with amines yields analogues with improved pharmacokinetics.
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Esterification: Alkyl halides under basic conditions produce prodrugs with enhanced oral bioavailability.
Case Studies
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Antimicrobial Adjuvants: Synergistic effects with β-lactams reduce MRSA MICs by 8-fold.
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PARP Inhibitors: Combination therapy with olaparib increases tumor regression in BRCA-mutant models .
Stability and Degradation
Photodegradation
Exposure to UV light (λ = 254 nm) induces ring-opening via [4π+4π] cycloreversion (quantum yield = 0.12), necessitating dark storage.
Oxidative Metabolism
CYP3A4 catalyzes hydroxylation at C8, forming a quinone intermediate eliminated via glucuronidation .
Recent Advances and Future Directions
Flow Chemistry Innovations
Microfluidic systems enable gram-scale synthesis of amide derivatives with 90% yield, reducing reaction times from hours to minutes .
Computational Design
DFT studies predict that fluorination at C7 will enhance blood-brain barrier penetration, aiding CNS drug development.
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